
3-Azido-2,5-diethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2,5-diethylpyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The presence of an azido group in its structure makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diethylpyrazine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of an alkyl halide with sodium azide. For instance, 2,5-diethylpyrazine can be reacted with sodium azide in the presence of a suitable solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate (Cu(OTf)2) has been reported to be an efficient method for the direct synthesis of organic azides .
化学反応の分析
Types of Reactions: 3-Azido-2,5-diethylpyrazine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride is commonly used for the reduction of azides to amines.
Substitution: Sodium azide is often used for the azidation of alkyl halides.
Major Products Formed:
Reduction: The major product is the corresponding amine.
Substitution: The major product is the azide derivative.
科学的研究の応用
3-Azido-2,5-diethylpyrazine has several scientific research applications, including:
作用機序
The mechanism of action of 3-Azido-2,5-diethylpyrazine involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is widely used for labeling and functionalizing biomolecules . The azido group can also be reduced to an amine, which can then interact with various biological targets .
類似化合物との比較
2,5-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
Tetramethylpyrazine: Found in fermented soybeans and has a characteristic fermented soybean smell.
Uniqueness: 3-Azido-2,5-diethylpyrazine is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry and bioorthogonal labeling .
特性
CAS番号 |
83505-83-3 |
|---|---|
分子式 |
C8H11N5 |
分子量 |
177.21 g/mol |
IUPAC名 |
3-azido-2,5-diethylpyrazine |
InChI |
InChI=1S/C8H11N5/c1-3-6-5-10-7(4-2)8(11-6)12-13-9/h5H,3-4H2,1-2H3 |
InChIキー |
XFZKDOHHZLSOJP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C(=N1)N=[N+]=[N-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)

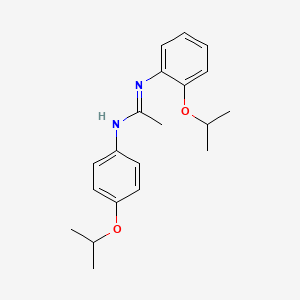
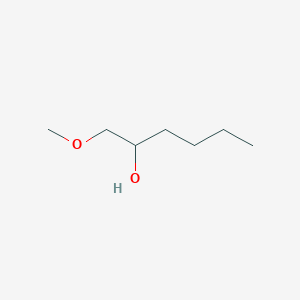
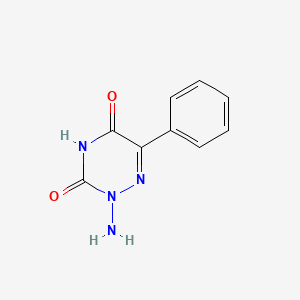
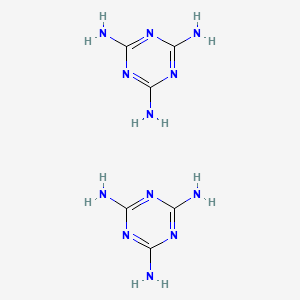
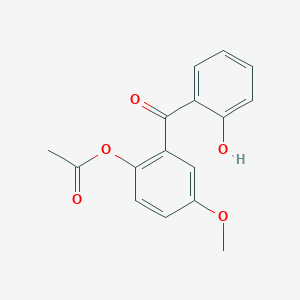
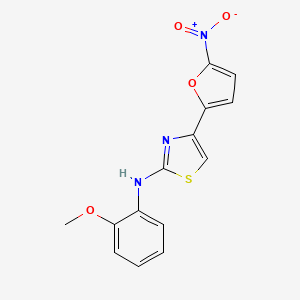
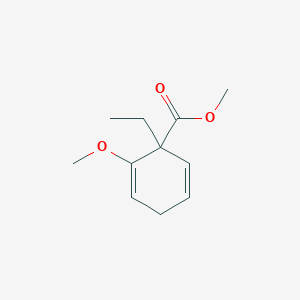
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
